N-[(2-ethyltriazol-4-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine
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Overview
Description
N-[(2-ethyltriazol-4-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine: is a heterocyclic compound that features both triazole and oxadiazole rings. These rings are known for their diverse biological activities and are often found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyltriazol-4-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling of the Rings: The triazole and oxadiazole rings are then coupled through a suitable linker, such as a methylene group, using reagents like formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole and oxadiazole rings.
Reduction: Reduction reactions can target the nitrogen atoms, potentially converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
N-[(2-ethyltriazol-4-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-[(2-ethyltriazol-4-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine involves its interaction with biological targets such as enzymes and receptors. The triazole and oxadiazole rings can bind to active sites on enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities.
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
N-[(2-ethyltriazol-4-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine is unique due to the combination of both triazole and oxadiazole rings in a single molecule. This dual functionality can enhance its biological activity and make it a more versatile compound for various applications.
Properties
IUPAC Name |
N-[(2-ethyltriazol-4-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O/c1-4-16-12-6-8(14-16)5-11-10-13-9(7(2)3)15-17-10/h6-7H,4-5H2,1-3H3,(H,11,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXWNBRXXPZDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)CNC2=NC(=NO2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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